sodium;pyrimidine-2-carboxylate

Description

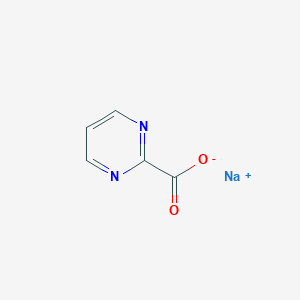

Sodium pyrimidine-2-carboxylate (C$5$H$3$N$2$O$2$Na) is a sodium salt derived from pyrimidine-2-carboxylic acid. This compound is characterized by a pyrimidine ring substituted with a carboxylate group at the 2-position, stabilized by sodium as a counterion. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases and their roles in biological processes.

Sodium pyrimidine-2-carboxylate is often utilized in coordination chemistry, forming complexes with metals such as manganese and copper, which exhibit distinct thermal degradation profiles . Its solubility in polar solvents (e.g., water, ethanol) makes it a versatile intermediate in organic synthesis and pharmaceutical applications. For example, it serves as a precursor in the synthesis of antibiotics like Cloxacillin Sodium, where the pyrimidine-2-carboxylate moiety contributes to β-lactamase resistance .

Properties

IUPAC Name |

sodium;pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.Na/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYHOLAWADPIFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;pyrimidine-2-carboxylate involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, which facilitates the C-H alkylation reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

sodium;pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce fully hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties

Recent studies have highlighted the potential of pyrimidine derivatives, including sodium pyrimidine-2-carboxylate, as selective inhibitors of cyclooxygenase (COX) enzymes. Specifically, compounds derived from pyrimidines have shown promise in targeting COX-2, which is implicated in inflammatory processes and cancer progression. Research indicates that certain pyrimidine derivatives exhibit high selectivity towards COX-2 over COX-1, demonstrating their potential as anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX Inhibition

In vitro assays revealed that specific pyrimidine derivatives significantly inhibited the growth of inflammatory cells and reduced reactive oxygen species (ROS) levels. For instance, compounds L1 and L2 showed IC50 values comparable to established drugs like meloxicam, indicating their potential for further development in therapeutic applications .

Organic Synthesis

Building Blocks for Complex Molecules

Sodium pyrimidine-2-carboxylate serves as a valuable building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its ability to participate in various chemical reactions makes it a versatile reagent for synthesizing more complex structures. The compound can undergo nucleophilic substitution reactions, facilitating the introduction of functional groups into target molecules .

Table 1: Applications in Organic Synthesis

| Reaction Type | Example Application |

|---|---|

| Nucleophilic Substitution | Formation of substituted pyrimidines |

| Coupling Reactions | Synthesis of biaryl compounds |

| Cyclization Reactions | Creation of fused heterocycles |

Material Science

Development of Functional Materials

Sodium pyrimidine-2-carboxylate is also explored in the development of functional materials due to its unique structural properties. Its ability to form coordination complexes with metal ions allows for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies .

Case Study: Metal-Organic Frameworks

Research has demonstrated that incorporating sodium pyrimidine-2-carboxylate into MOFs can enhance their stability and functionality. These materials have shown promise for applications in carbon capture and drug delivery systems due to their tunable porosity and surface area .

Mechanism of Action

The mechanism of action of sodium;pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylate Derivatives

Structural and Functional Variations

Pyrimidine carboxylates vary in substituents, ring fusion, and counterions, leading to differences in reactivity and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of Sodium Pyrimidine-2-Carboxylate and Analogues

Q & A

Basic: What are the established methods for synthesizing sodium pyrimidine-2-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves carboxylation of pyrimidine derivatives under alkaline conditions. A common approach is reacting pyrimidine-2-carboxylic acid with sodium hydroxide or sodium ethoxide in anhydrous ethanol, followed by crystallization . Optimization requires monitoring pH (8–10), temperature (60–80°C), and reaction time (4–6 hours). Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., DMF). Confirm yield and purity using elemental analysis and HPLC (>95% purity threshold) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing sodium pyrimidine-2-carboxylate?

- FT-IR : Identify carboxylate (COO⁻) asymmetric/symmetric stretching (1550–1650 cm⁻¹ and 1400–1450 cm⁻¹) and pyrimidine ring vibrations (C=N at 1600–1680 cm⁻¹) .

- NMR : ¹³C NMR resolves carboxylate carbon (~170 ppm) and pyrimidine ring carbons (110–150 ppm) .

- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include R-factor (<5%), thermal displacement ellipsoids, and hydrogen bonding networks (e.g., Na⁺ coordination geometry) .

Advanced: How can researchers design experiments to study metal complexation with sodium pyrimidine-2-carboxylate?

- Experimental Design :

- Prepare metal (e.g., Mn²⁺, Cu²⁺) solutions in deionized water.

- Vary molar ratios (1:1 to 1:3 ligand:metal) to assess stoichiometry.

- Use UV-Vis spectroscopy to monitor charge-transfer bands (250–400 nm) and Job’s method for stoichiometric determination .

- Conduct thermal gravimetric analysis (TGA) to evaluate complex stability (dehydration/degradation thresholds) .

- Data Analysis : Fit stability constants using software like HyperQuad. Compare crystallographic data (bond lengths/angles) with DFT calculations .

Advanced: What methodological frameworks are recommended for evaluating sodium pyrimidine-2-carboxylate’s biological activity?

- Antiviral Assays :

- Use cell-based models (e.g., HCV replicon systems) to measure IC₅₀ values.

- Include cytotoxicity controls (MTT assay on HEK-293 cells) to calculate selectivity indices .

- Mechanistic Studies :

- Employ molecular docking (AutoDock Vina) to predict binding affinity to viral targets (e.g., HIV-1 integrase).

- Validate with SPR (surface plasmon resonance) for kinetic binding parameters .

Advanced: How should researchers address contradictions in crystallographic data during structure refinement?

- Issue Identification : Check for outliers in residual electron density maps or unrealistic thermal parameters.

- Refinement Strategies :

Basic: What analytical challenges arise in quantifying sodium content, and how can they be mitigated?

- Challenges : Interference from organic matrix or hygroscopicity.

- Methods :

Advanced: How can computational modeling complement experimental studies of sodium pyrimidine-2-carboxylate?

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) using AMBER or GROMACS.

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra and electrostatic potential maps. Compare with experimental IR/XRD data .

- Docking Studies : Use AutoDock to explore interactions with biological targets (e.g., viral proteases) .

Advanced: What experimental protocols are recommended for assessing thermal stability and degradation pathways?

- TGA-DSC : Heat samples at 10°C/min under N₂ to identify dehydration (DT1: 50–150°C) and degradation (DT2: 250–400°C) phases .

- GC-MS : Analyze evolved gases during degradation to identify volatile byproducts (e.g., CO₂, NH₃).

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.